molecular formula C9H13ClNO3P B591527 (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride CAS No. 1416354-35-2

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride

Cat. No.: B591527
CAS No.: 1416354-35-2
M. Wt: 249.631
InChI Key: VZZDWKUDNIOOBD-UHFFFAOYSA-N
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Description

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride is an organic compound with the molecular formula C9H13ClNO3P. It is a white to light yellow crystalline solid that is soluble in water. This compound is used in various organic synthesis reactions, particularly as a catalyst or ligand in phosphonylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

    Reduction: It can also undergo reduction reactions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amino group or the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a catalyst or ligand in organic synthesis, particularly in phosphonylation reactions.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
  • (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid methyl ester
  • (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid ethyl ester

Uniqueness

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride is unique due to its specific structure and properties, which make it particularly useful in certain types of organic synthesis reactions. Its ability to act as a catalyst or ligand in phosphonylation reactions sets it apart from other similar compounds.

Properties

IUPAC Name

(2-amino-1,3-dihydroinden-2-yl)phosphonic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO3P.ClH/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9;/h1-4H,5-6,10H2,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZDWKUDNIOOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(N)P(=O)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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